2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-13-19-20(12-11-18)17(22)21(13)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAQAYGVBYZYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with α-haloketones or α-diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often optimized to increase yield and purity while minimizing waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetonitrile group undergoes nucleophilic substitution under basic or acidic conditions. Key examples include:
| Reagent/Conditions | Reaction Type | Product | Notes |
|---|---|---|---|
| NaOH (aqueous) | Hydrolysis | Corresponding carboxylic acid () | pH-dependent; forms stable salts |
| NH₃ (ammonolysis) | Substitution | Acetamide derivative () | Requires elevated temperatures |
| Grignard reagents | Alkylation | Tertiary alcohol or ketone derivatives | Depends on Grignard reagent type |
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate iminodicarboxylic acid that tautomerizes to the carboxylic acid.
-
Grignard reactions involve initial nucleophilic addition to the nitrile, followed by workup to yield alcohols or ketones.
Oxidation-Reduction Reactions
The triazole ring and substituents participate in redox transformations:
Structural Influence :
-
The 5-oxo group in the triazole ring enhances susceptibility to reduction, particularly at the C=N bond .
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions, leveraging its electron-deficient nature:
| Dipolarophile | Conditions | Product | Notes |
|---|---|---|---|
| Alkynes | Thermal/Click chemistry | Triazolo-fused bicyclic compounds | Cu(I)-catalyzed variants common |
| Nitrile oxides | Room temperature | 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | High regioselectivity observed |
Example :
Reaction with phenylacetylene under Huisgen conditions yields a 1,2,3-triazole-linked hybrid structure.
Functional Group Interconversion
The methyl and phenoxyphenyl substituents enable further derivatization:
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the triazole ring undergoes ring-opening or rearrangement:
| Conditions | Outcome | Citation |
|---|---|---|
| Conc. H₂SO₄ | Ring contraction to imidazole derivatives | |
| HCl (gas) | Deprotonation at N1, forming stabilized anions for further functionalization |
Industrial-Scale Modifications
Large-scale reactions prioritize efficiency and sustainability:
| Process | Key Parameters | Outcome |
|---|---|---|
| Continuous flow synthesis | High temperature/pressure, catalysts | Improved yield (>85%) and purity (>98%) |
| Solvent-free conditions | Ball milling, green chemistry | Reduced environmental impact |
Biological Activity-Driven Reactions
Derivatives are synthesized for pharmacological testing:
| Target Activity | Functionalization | Resulting Bioactivity |
|---|---|---|
| Anticancer | Sulfonamide incorporation | IC₅₀ = 2.38–3.77 μM against SISO cells |
| Antimicrobial | Halogenation (Cl, Br) | Enhanced membrane penetration |
Case Study :
Sulfonamide derivative 5m ( ) demonstrated apoptosis induction in cancer cells via mitochondrial pathway activation .
Stability and Degradation
Critical for storage and application:
| Factor | Effect |
|---|---|
| UV light | Photolytic cleavage of the triazole ring |
| Moisture | Hydrolysis of nitrile to amide/carboxylic acid |
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds with the triazole ring can exhibit significant activity against various pathogens. The specific compound has been evaluated for its efficacy against bacterial and fungal strains, demonstrating potential as an antimicrobial agent .
Antitumor Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation. In vitro studies have suggested that 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile may possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Neuroprotective Effects
Emerging studies suggest that certain triazole derivatives may offer neuroprotective benefits. This compound has been implicated in the inhibition of β-secretase (BACE1) activity, which is relevant for Alzheimer's disease treatment. By reducing β-amyloid plaque formation, it could potentially play a role in neurodegenerative disease management .
Case Study 1: Antimicrobial Evaluation
A study conducted on various triazole derivatives, including our compound of interest, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency .
Case Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines revealed that the compound inhibited cell proliferation effectively at concentrations below those toxic to normal cells. This suggests a selective action that could be beneficial in cancer therapy .
Mechanism of Action
The mechanism by which 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The specific mechanism can vary based on the application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
Key structural variations among similar compounds lie in the substituents on the triazole ring, which influence physicochemical properties and bioactivity:
Table 1: Substituent Comparison
- Electronic Effects: The 4-phenoxyphenyl group (target) is electron-rich due to the oxygen atom, contrasting with the electron-withdrawing fluoro group in .
Physicochemical Properties
Limited data on the target compound’s properties necessitate inferences from analogs:
Table 2: Physicochemical Data
Crystallographic and Structural Analysis
- Software Tools : SHELX programs () and ORTEP () are widely used for triazole structure determination. For example, ’s ethyl acetate derivative likely required SHELXL for refinement.
- Molecular Packing: The phenoxyphenyl group in the target compound may influence crystal packing via π-π stacking, contrasting with the steric hindrance of tert-butyl groups ().
Biological Activity
2-[3-Methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile, also known by its CAS number 860789-24-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 353.37 g/mol. Its structural features include a triazole ring and a phenoxyphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.37 g/mol |
| Boiling Point | 471.0 ± 55.0 °C |
| Density | 1.24 ± 0.1 g/cm³ |
| pKa | 2.63 ± 0.20 |
Anticancer Activity
Studies have shown that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cleavage. This mechanism is crucial for the selective targeting of malignant cells while sparing normal cells .
-
Case Studies :
- In vitro studies demonstrated that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity .
- Another study reported that related triazole compounds exhibited significant activity against pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines .
Antimicrobial Activity
The triazole ring in the compound's structure is known for its antifungal properties. Research indicates that similar compounds can effectively inhibit fungal growth by disrupting ergosterol biosynthesis.
Other Pharmacological Effects
Research into other biological activities has revealed potential anti-inflammatory and analgesic effects associated with triazole derivatives. The modulation of inflammatory pathways may provide therapeutic avenues for treating conditions such as arthritis or chronic pain syndromes.
Research Findings
Recent studies have focused on the optimization of triazole derivatives to enhance their biological activity and reduce toxicity:
- Molecular Docking Studies : Computational analyses have suggested strong interactions between the compound and target proteins involved in cancer progression, indicating a basis for further drug development .
- Structure–Activity Relationship (SAR) : Modifications to the phenoxy and triazole moieties have been explored to improve efficacy against specific cancer types while minimizing side effects .
Q & A
Q. What are the standard protocols for synthesizing and characterizing 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile?
Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with nitriles or ketones. For example, similar triazole derivatives are synthesized via refluxing intermediates in ethanol, followed by recrystallization (yields: 61–81%) . Characterization employs spectroscopic methods:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Critical precautions include:
- Engineering controls : Use chemical fume hoods to ensure adequate ventilation .
- PPE : Wear nitrile gloves, OSHA-compliant safety goggles, and lab coats. Inspect gloves prior to use and avoid skin contact .
- Emergency measures : Immediate access to eyewash stations and safety showers. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist .
Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) of this compound?
- Computational tools : Predict properties like pKa (0.21 ± 0.10) and density (1.52 g/cm³) using software such as ACD/Labs .
- Experimental methods :
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthesis yields or bioactivity outcomes for structurally analogous triazole derivatives?
Methodological approaches include:
- Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) to isolate yield-limiting factors .
- Real-time monitoring using in-situ IR or NMR to track reaction progress and intermediate formation .
- Multivariate analysis (e.g., DOE) to optimize solvent polarity, temperature, and catalyst ratios .
Q. What experimental designs are suitable for evaluating the compound's biological activity (e.g., antimicrobial, antitumor)?
Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?
Q. What methodologies are recommended for studying the compound's stability under varying pH and oxidative conditions?
Q. How can mechanistic studies elucidate the compound's reactivity in novel synthetic pathways (e.g., cycloadditions)?
- Isotopic labeling : Use ¹³C/²H isotopes to trace reaction pathways in NMR studies .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
